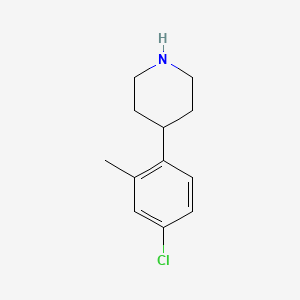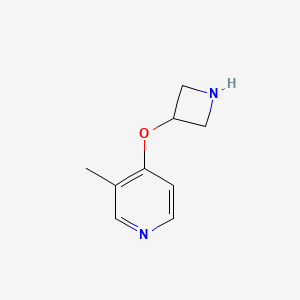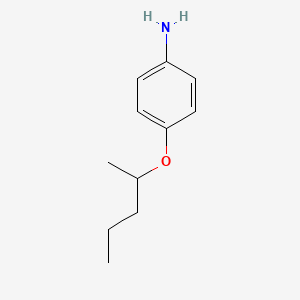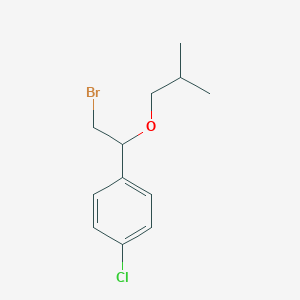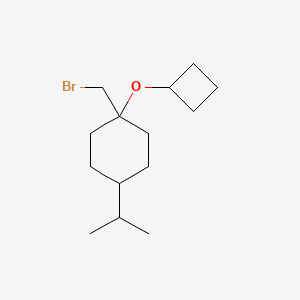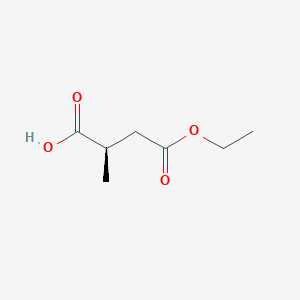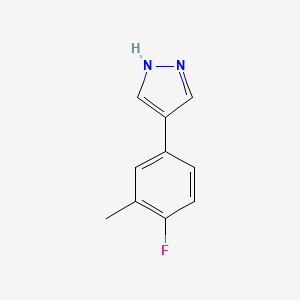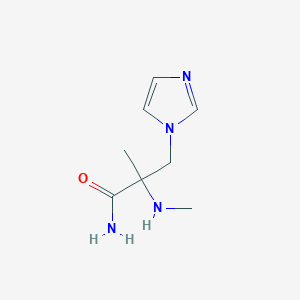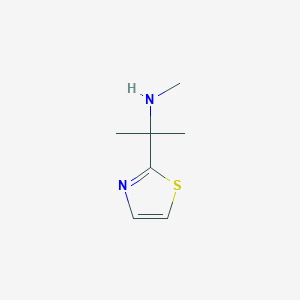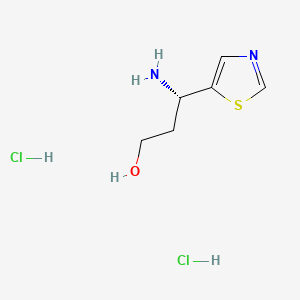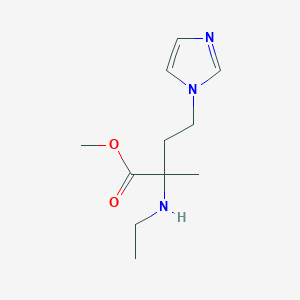![molecular formula C11H23NO B13627656 Methyl[(1-propoxycyclohexyl)methyl]amine](/img/structure/B13627656.png)
Methyl[(1-propoxycyclohexyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl[(1-propoxycyclohexyl)methyl]amine is an organic compound that belongs to the class of amines Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl[(1-propoxycyclohexyl)methyl]amine can be achieved through several methods. One common approach involves the reaction of 1-propoxycyclohexylmethanol with methylamine under acidic or basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the amine group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials, 1-propoxycyclohexylmethanol and methylamine, are fed into the reactor, and the reaction is carried out at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: Methyl[(1-propoxycyclohexyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Methyl[(1-propoxycyclohexyl)methyl]amine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a precursor for the synthesis of biologically active compounds.
Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of Methyl[(1-propoxycyclohexyl)methyl]amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact pathways and targets depend on the context of its use.
Comparison with Similar Compounds
Methylamine (CH3NH2): A simpler primary amine with a single methyl group attached to the nitrogen atom.
Dimethylamine [(CH3)2NH]: A secondary amine with two methyl groups attached to the nitrogen atom.
Trimethylamine [(CH3)3N]: A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness: Methyl[(1-propoxycyclohexyl)methyl]amine is unique due to its cyclohexyl ring and propoxy group, which confer distinct chemical and physical properties. This structural complexity allows for a broader range of applications compared to simpler amines.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N-methyl-1-(1-propoxycyclohexyl)methanamine |
InChI |
InChI=1S/C11H23NO/c1-3-9-13-11(10-12-2)7-5-4-6-8-11/h12H,3-10H2,1-2H3 |
InChI Key |
DVOGTVDKOVAVSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1(CCCCC1)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


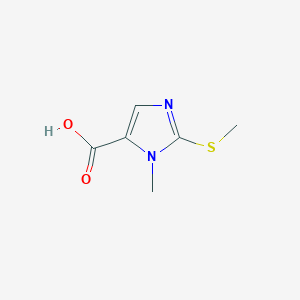
![4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane](/img/structure/B13627589.png)
